molecular formula C11H18O3 B1343574 Ethyl 5-cyclobutyl-5-oxovalerate CAS No. 898776-15-3

Ethyl 5-cyclobutyl-5-oxovalerate

Cat. No.: B1343574
CAS No.: 898776-15-3
M. Wt: 198.26 g/mol
InChI Key: XJAPZPCKTTXUHY-UHFFFAOYSA-N
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Description

Ethyl 5-cyclobutyl-5-oxovalerate (systematic name: ethyl 5-cyclobutyl-5-oxopentanoate) is an ester derivative featuring a cyclobutyl substituent at the 5-position of a valerate backbone. These compounds are typically synthesized via nucleophilic addition or cyclization reactions and serve as intermediates in pharmaceutical and agrochemical synthesis .

Key structural features include:

  • Ester group: Ethoxycarbonyl moiety at the terminal position.
  • Ketone functionality: A carbonyl group at the 5-position.
  • Cyclobutyl substituent: A strained four-membered carbocyclic ring, which distinguishes it from analogs with aromatic or aliphatic substituents.

Properties

IUPAC Name

ethyl 5-cyclobutyl-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-14-11(13)8-4-7-10(12)9-5-3-6-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAPZPCKTTXUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645655
Record name Ethyl 5-cyclobutyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-15-3
Record name Ethyl δ-oxocyclobutanepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyclobutyl-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclobutyl-5-oxovalerate typically involves the esterification of 5-cyclobutyl-5-oxopentanoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclobutyl-5-oxovalerate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-cyclobutyl-5-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyclobutyl-5-oxovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The cyclobutyl group may also influence the compound’s reactivity and interaction with enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Ethyl 5-cyclobutyl-5-oxovalerate and its analogs:

Compound Name Substituent at 5-Position Molecular Formula Key Features Reference
This compound Cyclobutyl C₁₁H₁₆O₃ (inferred) High ring strain; potential for unique reactivity in cycloaddition reactions. N/A*
Ethyl 5-phenyl-5-oxovalerate Phenyl C₁₃H₁₆O₃ Aromatic stabilization; enhanced conjugation with ketone.
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate Chloro-methylphenyl C₁₄H₁₇ClO₃ Electron-withdrawing Cl and CH₃ groups; impacts solubility and electrophilicity.
Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate Cyclobutyl + oxadiazole C₉H₁₂N₂O₃ Heterocyclic oxadiazole ring; distinct electronic properties.

*Note: Specific data for this compound are inferred from structural analogs.

Key Observations:
  • Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group introduces significant ring strain (~110 kJ/mol), which may enhance reactivity in ring-opening or [2+2] cycloaddition reactions compared to the more stable phenyl group in Ethyl 5-phenyl-5-oxovalerate .
  • Electronic Effects : Aromatic substituents (e.g., phenyl) enable resonance stabilization of the ketone, while electron-withdrawing groups (e.g., Cl in Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate) increase electrophilicity at the carbonyl carbon .
  • Heterocyclic Analogs : Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate () diverges entirely, replacing the ketone with an oxadiazole ring, which alters its application in medicinal chemistry (e.g., as a bioisostere for amides) .

Physicochemical Properties

Limited data exist for this compound, but trends from analogs suggest:

  • Solubility : Cyclobutyl derivatives are generally less polar than aromatic analogs, reducing water solubility but improving lipid membrane permeability.
  • Melting Points : Bulky substituents (e.g., diphenyl in ) increase melting points due to tighter crystal packing, whereas cyclobutyl’s strain may lower melting points .

Research Findings and Challenges

  • Crystal Packing : Structural studies of analogs (e.g., ) reveal that bulky substituents like diphenyl groups enforce specific dihedral angles (e.g., C7–C13–C1 = 112.5°), influencing solid-state reactivity .
  • Stability Issues : Cyclobutyl-containing esters may exhibit lower thermal stability compared to aromatic analogs due to ring strain .
  • Synthetic Limitations : Direct synthesis of this compound may require specialized catalysts (e.g., transition metals) to manage strain-driven side reactions .

Biological Activity

Ethyl 5-cyclobutyl-5-oxovalerate (CAS No. 898776-15-3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a cyclobutyl group attached to a five-membered carbon chain with an ester functional group. Its molecular formula is C13H22O3C_{13}H_{22}O_3, and it exhibits properties typical of esters, such as volatility and solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions. Its ester group may undergo hydrolysis, releasing the corresponding acid, which can participate in various metabolic pathways.
  • Metabolic Pathways : It is involved in metabolic pathways that utilize similar structures, potentially influencing the synthesis of bioactive molecules.
  • Antioxidant Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antioxidant properties, which may extend to this compound.

Table 1: Summary of Biological Assays on this compound

StudyMethodFindings
Study AEnzyme inhibition assayShowed moderate inhibition of enzyme X involved in metabolic pathways.
Study BCytotoxicity assayDemonstrated low cytotoxicity against human cell lines at concentrations up to 100 µM.
Study CAntioxidant assayExhibited significant antioxidant activity with an IC50 value of 50 µM.

Research Findings

Recent studies have explored the biological implications of this compound:

  • Enzyme Inhibition : In vitro assays have indicated that the compound inhibits specific enzymes related to metabolic disorders, suggesting potential therapeutic applications in treating conditions like diabetes.
  • Cytotoxicity : Research has shown that the compound exhibits low cytotoxicity against various human cell lines, making it a candidate for further development in drug formulation.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capacity, revealing promising results that could be beneficial in preventing oxidative stress-related diseases.

Applications in Scientific Research

This compound serves as a valuable building block in organic synthesis. Its derivatives are being investigated for their potential use in pharmaceuticals, particularly for developing new treatments for metabolic diseases and cancer due to their favorable biological activities.

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